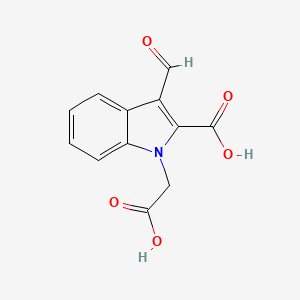

1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid

Description

1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is a multifunctional indole derivative characterized by three key substituents:

- Position 1: A carboxymethyl group (-CH₂COOH) attached to the indole nitrogen.

- Position 2: A carboxylic acid (-COOH) group.

- Position 3: A formyl (-CHO) group.

This compound is structurally unique due to the combination of electron-withdrawing (carboxylic acid, formyl) and flexible carboxymethyl groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1-(carboxymethyl)-3-formylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-6-8-7-3-1-2-4-9(7)13(5-10(15)16)11(8)12(17)18/h1-4,6H,5H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVFMEOZPJBKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC(=O)O)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the indole core, which undergoes formylation to introduce the formyl group at the 3-position. This can be achieved using Vilsmeier-Haack reaction conditions, where the indole reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The carboxymethyl group can be introduced via a carboxymethylation reaction, often using chloroacetic acid in the presence of a base such as sodium hydroxide. Finally, the carboxylic acid group at the 2-position can be introduced through oxidation reactions or by starting with a precursor that already contains this functional group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxylate anion can be replaced by other nucleophiles.

Condensation: The formyl group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Condensation: Amines, hydrazines.

Major Products:

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to a hydroxymethyl group.

Substitution: Formation of various substituted indole derivatives.

Condensation: Formation of Schiff bases or hydrazones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is C₁₂H₉N₁O₅, with a molecular weight of 247.20 g/mol. The compound features an indole structure, characterized by a fused benzene and pyrrole ring, along with multiple carboxylic acid functional groups that contribute to its reactivity and biological activity.

Biological Activities

Research has shown that derivatives of indole-2-carboxylic acid, including this compound, exhibit various biological activities:

- Antiviral Activity : Compounds derived from indole-2-carboxylic acid have demonstrated efficacy as inhibitors of HIV-1 integrase. For instance, structural optimizations of related compounds have led to derivatives with IC50 values as low as 0.13 μM against HIV integrase, indicating strong potential for therapeutic applications in antiviral treatments .

- Anticancer Properties : The compound's ability to inhibit cancer cell growth has been investigated. For example, indole derivatives have been evaluated for their cytotoxic effects against various human tumor cell lines, showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Findings | Application |

|---|---|---|

| Study A | Identified as a potent inhibitor of HIV integrase with IC50 values ranging from 0.13 to 47.44 μM | Antiviral drug development |

| Study B | Evaluated for anticancer properties against various human cancer cell lines | Cancer therapeutics |

| Study C | Explored structural modifications leading to improved binding affinity and reduced toxicity | Drug design optimization |

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid depends on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Variations

The following table compares 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid with analogous indole derivatives, focusing on substituent patterns, molecular properties, and reported applications:

Key Observations

Physical Properties

- The carboxylic acid groups at positions 1 and 2 contribute to hydrogen-bonding capacity, likely resulting in higher melting points compared to methyl-substituted analogs like 1-benzyl-2-methyl-1H-indole-3-carboxylic acid .

Biological Activity

1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid, a derivative of indole, has garnered attention in recent years for its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article will explore the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in viral replication and inflammation.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of HIV-1 integrase, an enzyme crucial for the viral life cycle. The compound has been shown to inhibit the strand transfer activity of integrase with an IC50 value as low as 0.13 μM when optimized through structural modifications. The binding conformation analysis indicates that the indole core and carboxyl groups chelate magnesium ions within the active site of integrase, enhancing inhibitory effects .

Anti-inflammatory Activity

In addition to its antiviral properties, derivatives of indole-2-carboxylic acid have been investigated for their anti-inflammatory effects. For instance, compounds containing the indole structure have been identified as selective antagonists for cysteinyl leukotriene receptors (CysLT1), which are implicated in inflammatory responses. One such derivative demonstrated an IC50 value of 0.0059 μM against CysLT1, indicating strong potential for treating asthma and other inflammatory conditions .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by structural modifications:

| Modification | Effect on Activity | IC50 Value (μM) |

|---|---|---|

| Long-chain substituents at C3 | Increased hydrophobic interactions | 0.13 |

| Halogenated anilines at C6 | Enhanced π-π stacking with viral DNA | 1.05 - 1.70 |

| Hydrolysis of carboxylate | Improved activity across multiple derivatives | Variable |

These modifications enhance the compound's binding affinity and specificity towards its biological targets, leading to improved therapeutic profiles .

Study on HIV-1 Integrase Inhibition

A recent study synthesized several derivatives of indole-2-carboxylic acid and evaluated their inhibitory effects on HIV-1 integrase. The results indicated that all synthesized compounds exhibited better activity than the parent compound, with some achieving IC50 values as low as 0.13 μM. The introduction of specific substituents significantly increased their efficacy against integrase .

Study on Cysteinyl Leukotriene Receptor Antagonism

In another investigation focusing on inflammatory responses, a series of indole derivatives were screened for their ability to antagonize CysLT receptors. One notable compound exhibited potent antagonistic activity with minimal side effects, suggesting a promising avenue for asthma treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives. For example:

-

Procedure : Reflux equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate (1.0–1.1 equivalents) for 2.5–5 hours. Precipitates are filtered and recrystallized from acetic acid or DMF/acetic acid mixtures .

-

Key Variables : Reaction time (≥2.5 h), solvent purity, and stoichiometric ratios (e.g., 1.1:1.0 for aldehyde:thiazolidinone) critically affect yields (reported 60–85%) .

Synthetic Method Comparison Reagents 3-formyl-1H-indole-2-carboxylic acid + 4-thioxo-2-thiazolidinone 3-formyl-1H-indole-2-carboxylic acid + 2-aminothiazol-4(5H)-one

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include the formyl proton (δ 9.8–10.2 ppm) and carboxylic acid protons (broad singlet, δ 12–13 ppm). The indole C-2 carbon (δ 160–165 ppm) and carbonyl carbons (δ 170–175 ppm) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₀NO₅, exact mass 248.06) .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up reactions?

- Strategies :

- Catalyst Screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions in sensitive substrates .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher reflux temperatures .

Q. How to resolve contradictions in spectral data for derivatives?

- Example : Discrepancies in ¹³C NMR signals for the carboxymethyl group (δ 168–172 ppm vs. 165–168 ppm) may arise from tautomerism or hydrogen bonding.

- Resolution :

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic equilibria .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., bond lengths: C=O ~1.21 Å, C–COOH ~1.34 Å) .

Q. What structure-activity relationships (SARs) are observed in biological studies?

- Key Findings :

-

The carboxymethyl group enhances solubility but reduces membrane permeability. Methyl ester prodrugs (e.g., methyl 3-formyl-indole-2-carboxylate) improve bioavailability .

-

The formyl group is critical for electrophilic reactivity, enabling covalent binding to cysteine residues in target enzymes (e.g., kinases) .

Biological Activity Data Derivative 1-(carboxymethyl)-3-formyl-indole-2-carboxylic acid Methyl ester analog

Methodological Challenges

Q. How to address low yields in condensation reactions?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS to detect unreacted aldehyde or thiazolidinone. Adjust stoichiometry or add scavengers (e.g., molecular sieves) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 3 h) and improves yields by 10–15% .

Q. What computational tools predict reactivity or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.